molecular formula C12H8F6N4O2 B1520261 2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate CAS No. 1235441-06-1

2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate

Cat. No. B1520261
CAS RN: 1235441-06-1
M. Wt: 354.21 g/mol
InChI Key: KSSYTQRGNVHGCJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate is a useful research compound. Its molecular formula is C12H8F6N4O2 and its molecular weight is 354.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Photophysical Properties

Synthesis of Novel Phthalimide Derivative A novel phthalimide derivative containing an isoindole moiety was synthesized, exhibiting solvatochromic behavior and dipole moments in various solvents. This compound's singlet excited state dipole moment surpasses its ground state dipole moment, indicating unique photophysical properties and potential for various applications (Akshaya et al., 2016).

Photophysical Application

Phosphorescence from Perfluoro Carbonyl-substituted Iridium Complexes The introduction of strong electron-withdrawing perfluoro carbonyl groups in iridium complexes significantly influences their photophysical properties. These complexes show deep-blue phosphorescence, with high photoluminescence quantum yields and efficiencies in organic light-emitting diodes (OLEDs). The study suggests potential applications of these materials in display technologies and lighting (Lee et al., 2013).

Chemical Reactions and Mechanisms

Photoredox Systems for Catalytic Fluoromethylation Trifluoromethyl groups have crucial roles in pharmaceuticals and agrochemicals. The study focuses on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds, discussing the choice of photocatalyst and fluoromethylating reagent. The research presents a promising approach for developing selective radical fluoromethylation reactions (Koike & Akita, 2016).

properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N4O2/c13-11(14,15)4-24-10(23)21-9-2-1-7(22-6-19-5-20-22)3-8(9)12(16,17)18/h1-3,5-6H,4H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSYTQRGNVHGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)C(F)(F)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127454
Record name 2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1235441-06-1
Record name 2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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